molecular formula C7H5Cl2F2NO2 B2540359 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride CAS No. 2219408-23-6

3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride

Cat. No.: B2540359
CAS No.: 2219408-23-6
M. Wt: 244.02
InChI Key: RMXLYGLCBXNZLF-UHFFFAOYSA-N
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Description

3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride is a chemical compound with the molecular formula C7H4ClF2NO2·HCl. It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and difluoro substituents on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-chloro-4,5-difluorobenzoic acid hydrochloride typically involves multiple steps. One common method starts with the nitration of 2-chloro-4,5-difluorobenzoic acid to introduce a nitro group. This is followed by reduction of the nitro group to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid. The final product is obtained by crystallization from an appropriate solvent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction rates and yields. Additionally, the purification process may involve advanced techniques such as recrystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-2-chloro-4,5-difluorobenzoic acid hydrochloride involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of amino, chloro, and difluoro groups can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride is unique due to the combination of amino, chloro, and difluoro substituents. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

3-amino-2-chloro-4,5-difluorobenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO2.ClH/c8-4-2(7(12)13)1-3(9)5(10)6(4)11;/h1H,11H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXLYGLCBXNZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)N)Cl)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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